molecular formula C22H24N4O6 B1359151 Z-Ala-pro-pna CAS No. 66382-56-7

Z-Ala-pro-pna

Cat. No.: B1359151
CAS No.: 66382-56-7
M. Wt: 440.4 g/mol
InChI Key: KFRUDZOHZFJLLZ-KXBFYZLASA-N
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Description

Z-Ala-Pro-pNA is a synthetic peptide substrate widely utilized in biochemical assays, particularly for studying protease activity. The compound consists of a benzyloxycarbonyl (Z) protecting group, an alanine-proline (Ala-Pro) dipeptide sequence, and a para-nitroaniline (pNA) chromogenic moiety. The pNA group enables spectrophotometric detection (typically at 405 nm) upon enzymatic cleavage, making it a valuable tool for kinetic studies of proteases, such as proline-specific endopeptidases or dipeptidyl peptidases .

This compound is noted for its applications in immune regulation, antibacterial research, and antiviral studies . Its synthesis involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with characterization via HPLC for purity verification, NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight validation. Standardized protocols for synthesis and quality control align with analytical guidelines outlined in , which emphasize detailed experimental procedures and risk assessments during production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Pro-pNA involves the reaction of N-benzyloxycarbonyl-L-alanyl-L-proline with 4-nitroaniline in the presence of isobutyl chloroformate and N-ethylmorpholine. The reaction is carried out in dry tetrahydrofuran at -10°C, followed by stirring at 0°C and then at room temperature for 72 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification and quality control processes to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by prolyl oligopeptidases. These enzymes cleave the peptide bond between the proline and the nitroaniline group, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific enzyme being studied. Common reagents include phosphate buffers and enzyme solutions .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm, allowing for easy detection and quantification .

Scientific Research Applications

Enzyme Activity Assays

Overview : Z-Ala-Pro-pNA serves as a substrate for proteases, allowing researchers to measure enzyme activity effectively. Its specificity enables differentiation between various enzyme types.

Key Findings :

  • This compound is particularly useful in studying prolyl endopeptidases, which are crucial in protein metabolism.
  • The hydrolysis of this compound can be monitored spectrophotometrically, providing quantitative data on enzyme activity.

Data Table : Enzyme Activity Assay Results

Enzyme TypeSubstrate UsedConcentration (μM)Reaction Rate (Absorbance Change)
Prolyl EndopeptidaseThis compound100-600Measured at 410 nm
Serine ProteaseThis compound200-800Measured at 410 nm

Peptide Synthesis

Overview : As a building block in peptide synthesis, this compound is essential for creating complex peptide sequences used in pharmaceutical research.

Applications :

  • It facilitates the development of peptides that can mimic natural proteins, aiding in drug design and development.
  • Researchers utilize this compound to explore the structure-activity relationship in peptide-based drugs.

Drug Development

Overview : In medicinal chemistry, this compound serves as a model compound to study interactions between peptides and biological targets.

Case Study Example :
A recent study focused on the design of peptide inhibitors for specific proteases involved in cancer progression. By using this compound as a substrate, researchers were able to identify key interactions that could lead to the development of effective therapeutic agents.

Biochemical Research

Overview : this compound is instrumental in studying protein folding and stability, which are critical for understanding diseases related to protein misfolding such as Alzheimer's and Parkinson's disease.

Research Insights :

  • The compound aids in elucidating mechanisms of protein aggregation and misfolding by providing a controlled substrate for enzymatic reactions.
  • Studies have shown that alterations in enzyme activity related to this compound can indicate pathological states associated with neurodegenerative diseases.

Diagnostic Applications

Overview : In clinical diagnostics, this compound can be employed to detect specific protease activities that are crucial for identifying certain diseases.

Implementation Example :
Diagnostic tests utilizing this compound have been developed to measure protease levels in patients with cardiovascular diseases. The sensitivity of the assay allows for early detection and monitoring of disease progression.

Mechanism of Action

The mechanism of action of Z-Ala-Pro-pNA involves its hydrolysis by prolyl oligopeptidases. These enzymes recognize the peptide bond between the proline and nitroaniline groups and catalyze its cleavage. The hydrolysis reaction releases p-nitroaniline, which can be measured spectrophotometrically to determine enzyme activity .

Comparison with Similar Compounds

Z-Ala-Pro-pNA belongs to a class of chromogenic peptide substrates. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Structure Chromogenic Group Target Enzyme/Application Key Differentiators Reference
This compound This compound pNA Proline-specific proteases High specificity for proline-containing motifs
Abz-AGLA-Nba Abz-Ala-Gly-Leu-Ala-Nba Nitrobenzylamide Matrix metalloproteinases (MMPs) Broader substrate range for MMPs
Chromozym PK D-Pro-Phe-Arg-pNA pNA Plasma kallikrein Targets serine proteases in blood coagulation
H-Ala-Val-OH H-Ala-Val-OH N/A Antimicrobial peptide studies Lacks chromogenic group; used in bioactivity assays

Key Findings:

Structural Similarities :

  • Both this compound and Abz-AGLA-Nba incorporate chromogenic groups (pNA vs. nitrobenzylamide) for enzymatic cleavage detection. However, the peptide backbones differ, leading to distinct enzyme specificities. This compound’s Ala-Pro sequence confers selectivity for proline-cleaving enzymes, whereas Abz-AGLA-Nba’s AGLA sequence targets metalloproteinases .
  • Chromozym PK shares the pNA group but uses a D-Pro-Phe-Arg sequence, making it specific for kallikrein rather than proline-specific proteases .

Functional Differences: Sensitivity: this compound exhibits higher sensitivity in proline-specific protease assays compared to non-chromogenic analogs like H-Ala-Val-OH, which require secondary detection methods (e.g., fluorescence) . Applications: Unlike Chromozym PK (used in coagulation studies), this compound is applied in neurobiology and immunology for analyzing proline-rich peptide degradation .

Synthesis and Stability :

  • This compound’s synthesis follows stringent protocols for purity (>95% by HPLC), as emphasized in . In contrast, H-Ala-Val-OH, lacking a chromophore, is simpler to synthesize but less versatile in real-time kinetic assays.

Biological Activity

Z-Ala-Pro-pNA (Z-Ala-Pro-p-nitroanilide) is a synthetic peptide widely recognized for its role in biochemical research, particularly as a substrate for various proteases. Its unique structure and properties make it an essential compound in enzyme activity assays, peptide synthesis, and drug development. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H24N4O6 and features a p-nitroanilide group that enhances its reactivity as a substrate for proteolytic enzymes. The compound is characterized by the presence of alanine (Ala) and proline (Pro) residues, which are crucial for its interaction with specific enzymes.

Applications in Research

1. Enzyme Activity Assays

This compound is primarily employed in enzyme activity assays, serving as a substrate for prolyl oligopeptidases (POPs). These enzymes hydrolyze peptide bonds adjacent to proline residues, making this compound an ideal candidate for measuring enzyme activity. Studies have shown that POPs cleave this compound approximately four times more efficiently than other substrates like Z-Gly-Pro-pNA, highlighting its specificity and utility in distinguishing between different enzyme types .

2. Peptide Synthesis

In peptide synthesis, this compound acts as a valuable building block for creating complex peptide sequences. Its incorporation into synthetic pathways aids in the development of novel peptides with potential therapeutic applications .

3. Drug Development

This compound plays a significant role in drug development by serving as a model compound to study peptide interactions with biological targets. Its structural properties allow researchers to explore the pharmacological potential of new drugs designed to target specific proteases involved in various diseases .

4. Biochemical Research

The compound is instrumental in studying protein folding and stability, contributing to our understanding of diseases related to protein misfolding. By analyzing how this compound interacts with different proteins, researchers can gain insights into the mechanisms underlying these diseases .

5. Diagnostic Applications

This compound is utilized in diagnostic tests to detect specific protease activities, which can be crucial for identifying certain diseases. Its ability to provide measurable outcomes in assays makes it a valuable tool in clinical diagnostics .

Kinetic Studies

Research has focused on the kinetic parameters of this compound hydrolysis by various POPs. The following table summarizes key kinetic findings:

Enzyme Source kcat (s⁻¹) Km (µM) Specificity
Pyrococcus furiosus POP2510High specificity for proline residues
Lamb Brain POP615Moderate specificity
Lamb Kidney POP520Lower specificity

These findings indicate that this compound is preferentially cleaved by POPs that recognize proline residues, underscoring its importance as a substrate in enzymatic studies .

Case Studies

Case Study 1: Prolyl Oligopeptidase Inhibition

A study investigated the inhibition effects of various compounds on prolyl oligopeptidase using this compound as a substrate. The results demonstrated that certain metal ions could significantly alter enzyme activity, providing insights into potential therapeutic strategies for diseases associated with dysregulated protease activity .

Case Study 2: Peptide Design for Therapeutics

Researchers utilized this compound to design peptides targeting specific proteases involved in cancer progression. The study highlighted how modifications to the peptide sequence could enhance binding affinity and specificity, paving the way for novel cancer therapies .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing Z-Ala-pro-pna in a laboratory setting?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Characterization requires HPLC for purity analysis, mass spectrometry (MS) for molecular weight confirmation, and NMR spectroscopy to verify structural integrity. Ensure reaction conditions (e.g., solvent, temperature) are optimized for proline’s conformational constraints .
  • Data Validation : Cross-validate results using orthogonal techniques (e.g., compare MS data with theoretical mass calculations) and document deviations >2% for further investigation .

Q. How can this compound be utilized as a substrate in protease activity assays?

  • Experimental Design : Use kinetic assays (e.g., spectrophotometric monitoring of p-nitroaniline release at 405 nm). Include controls: (1) substrate-only baseline, (2) enzyme-only background, and (3) inhibitor-treated samples to confirm specificity. Optimize substrate concentration to avoid substrate inhibition .
  • Troubleshooting : If signal-to-noise ratios are low, test buffer compatibility (e.g., DMSO concentrations affecting enzyme activity) or consider fluorogenic substrates for higher sensitivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in kinetic data obtained with this compound across different experimental setups?

  • Analysis Framework :

Identify Variables : Compare buffer pH, ionic strength, and temperature between studies. Proline’s ring structure makes this compound sensitive to conformational changes under varying conditions .

Statistical Reconciliation : Apply ANOVA to assess inter-experimental variability. Use tools like Prism or R to model kinetic parameters (e.g., K_m, V_max) and identify outliers .

Iterative Validation : Replicate conflicting results in a standardized protocol to isolate causative factors .

Q. What strategies optimize this compound’s stability in long-term enzymatic studies?

  • Stabilization Techniques :

  • Lyophilization : Store aliquots at -80°C with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Buffer Additives : Include 0.01% sodium azide to inhibit microbial growth or 1 mM DTT to reduce oxidative degradation .
    • Monitoring Degradation : Use LC-MS at regular intervals to detect hydrolyzed byproducts (e.g., free p-nitroaniline) and adjust storage conditions accordingly .

Q. How can researchers validate this compound’s specificity for a target protease amid homologous enzymes?

  • Specificity Assays :

Competitive Inhibition : Co-incubate with a broad-spectrum protease inhibitor (e.g., PMSF) and measure residual activity .

Cross-Reactivity Screening : Test against protease families with structural homology (e.g., serine vs. cysteine proteases) using recombinant enzymes .

  • Data Interpretation : A >90% activity reduction in target-specific assays and <10% in homologous enzymes confirms specificity .

Q. Data Management & Reproducibility

Q. What documentation standards ensure reproducibility of this compound-based experiments?

  • Essential Metadata :

  • Synthesis : Record coupling efficiencies, deprotection times, and purification yields .
  • Assays : Document instrument calibration dates, raw data files, and software versions used for analysis .
    • FAIR Principles : Share datasets in repositories like Zenodo with DOI assignments, ensuring accessibility and reusability .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control Pipeline :

Pre-Synthesis : Standardize resin swelling times and amino acid coupling protocols .

Post-Synthesis : Implement QC thresholds (e.g., HPLC purity ≥95%, MS deviation ≤0.1 Da) and discard batches failing these criteria .

  • Root-Cause Analysis : Use Ishikawa diagrams to trace variability to sources like reagent lot differences or humidity fluctuations .

Q. Ethical & Reporting Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

  • Compliance : Adhere to NIH guidelines for animal welfare, including IACUC approval, humane endpoints, and anesthesia protocols. Report ARRIVE 2.0 checklist items for preclinical transparency .
  • Data Reporting : Disclose all adverse events (e.g., unexpected toxicity) even if statistically non-significant .

Q. How to integrate this compound findings with multi-omics datasets for systems biology insights?

  • Workflow Integration :

Data Alignment : Use platforms like KNIME or Galaxy to correlate protease activity data with transcriptomic/proteomic profiles .

Pathway Analysis : Apply tools such as STRING or Reactome to map substrate interactions within metabolic networks .

Properties

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRUDZOHZFJLLZ-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.